molecular formula C35H55N11O20P2S B15136673 GDP-Fuc-Biotin

GDP-Fuc-Biotin

Cat. No.: B15136673
M. Wt: 1043.9 g/mol
InChI Key: SKTALUMBAPLEAU-NODJZILFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDP-Fuc-Biotin, also known as guanosine diphosphate-fucose-biotin, is a biotinylated form of GDP-fucose. GDP-fucose is a nucleotide sugar that serves as a donor substrate for fucosyltransferases, enzymes that transfer fucose to various acceptor molecules. The addition of biotin to GDP-fucose allows for the detection and analysis of fucosylated glycans through biotin-avidin interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDP-Fuc-Biotin involves the enzymatic conversion of GDP-fucose to its biotinylated form. This process typically uses recombinant fucosyltransferases and biotinylation reagents. The reaction mixture includes GDP-fucose, a recombinant fucosyltransferase, and biotinylation reagents in an appropriate buffer. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound can be achieved through multi-enzyme cascades in a repetitive-batch mode. This method involves the use of bifunctional enzymes such as fucokinase/GDP-fucose pyrophosphorylase from Bacteroides fragilis. The process can be scaled up to produce gram-scale quantities of this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

GDP-Fuc-Biotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions involving this compound are biotinylated glycans, glycoproteins, and glycolipids. These products can be detected and analyzed using biotin-avidin interactions .

Scientific Research Applications

GDP-Fuc-Biotin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of GDP-Fuc-Biotin involves the transfer of fucose from GDP-fucose to acceptor molecules by fucosyltransferases. The biotin moiety allows for the detection and analysis of the fucosylated products through biotin-avidin interactions. This process is crucial for studying cell-cell interactions, glycosylation patterns, and the role of fucosylated glycans in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to GDP-Fuc-Biotin include:

Uniqueness

This compound is unique due to its biotinylated form, which allows for easy detection and analysis of fucosylated products through biotin-avidin interactions. This feature makes it highly valuable for studying glycosylation processes, cell-cell interactions, and the role of fucosylated glycans in various biological systems .

Properties

Molecular Formula

C35H55N11O20P2S

Molecular Weight

1043.9 g/mol

IUPAC Name

[(2R,4S,5S)-6-[1-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]-3,4,5-trihydroxyoxan-2-yl] [[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C35H55N11O20P2S/c36-34-41-30-23(31(53)42-34)38-16-46(30)32-27(51)24(48)19(63-32)14-62-67(55,56)66-68(57,58)65-33-28(52)25(49)26(50)29(64-33)17-13-45(44-43-17)6-8-60-10-12-61-11-9-59-7-5-37-21(47)4-2-1-3-20-22-18(15-69-20)39-35(54)40-22/h13,16,18-20,22,24-29,32-33,48-52H,1-12,14-15H2,(H,37,47)(H,55,56)(H,57,58)(H2,39,40,54)(H3,36,41,42,53)/t18-,19-,20-,22-,24?,25+,26+,27+,28?,29?,32-,33-/m1/s1

InChI Key

SKTALUMBAPLEAU-NODJZILFSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.